Acetoin acetate

Description

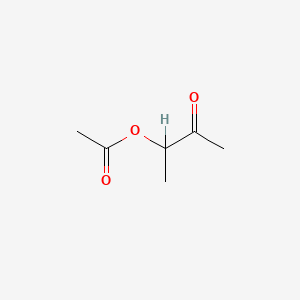

Structure

3D Structure

Properties

IUPAC Name |

3-oxobutan-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-4(7)5(2)9-6(3)8/h5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPTYCJWRHHBOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60964154 | |

| Record name | 3-Oxobutan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to slightly yellow liquid | |

| Record name | 2-Acetoxy-3-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/90/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

74.00 to 75.00 °C. @ 20.00 mm Hg | |

| Record name | Acetoin acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, soluble in ethanol | |

| Record name | Acetoin acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Acetoxy-3-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/90/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.990-1.010 | |

| Record name | 2-Acetoxy-3-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/90/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4906-24-5 | |

| Record name | Acetoin acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4906-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetoin acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004906245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxobutan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETOIN ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L4E9Q73KY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetoin acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Acetoxy-2-butanone from Acetoin

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-acetoxy-2-butanone, a valuable flavor and fragrance compound, from its precursor, 3-hydroxy-2-butanone (acetoin). The document is intended for an audience of researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. It details the underlying chemical principles, a robust experimental protocol, and the analytical methods required for the successful synthesis, purification, and characterization of the target molecule. The causality behind experimental choices is explained to provide a deeper understanding of the process. All protocols are designed as self-validating systems, and all critical claims are supported by authoritative references.

Introduction: The Significance of 3-Acetoxy-2-butanone

3-Acetoxy-2-butanone, also known as acetoin acetate, is a colorless to slightly yellow liquid with a characteristic pungent, sweet, and creamy-buttery odor[1]. Its unique organoleptic properties make it a sought-after flavoring agent in the food and beverage industry, where it is primarily used in the formulation of milk and dairy flavors[2]. Beyond its application as an edible spice, 3-acetoxy-2-butanone serves as a versatile intermediate in organic synthesis[3].

The synthesis of 3-acetoxy-2-butanone from acetoin is a classic example of an esterification reaction, specifically, the acetylation of a secondary alcohol. Acetoin itself is a naturally occurring organic compound found in a variety of foods and beverages, including pineapple, roasted chicken, and red wine[2]. It can be produced through fermentation or chemical synthesis[4][5]. This guide will focus on the chemical transformation of acetoin to its acetylated derivative.

The Chemical Transformation: Acetylation of Acetoin

The core of this synthesis is the acetylation of the hydroxyl group of acetoin using acetic anhydride. This reaction is typically catalyzed by a base, with pyridine being a common and effective choice.

Reaction Principle and Causality

The acetylation of an alcohol with acetic anhydride is a nucleophilic acyl substitution reaction. The lone pair of electrons on the oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.

Pyridine serves a dual role in this reaction. Firstly, it acts as a nucleophilic catalyst. It attacks the acetic anhydride to form a highly reactive N-acetylpyridinium ion. This intermediate is a much more potent acetylating agent than acetic anhydride itself. Secondly, pyridine functions as a base to neutralize the acetic acid byproduct generated during the reaction, which drives the equilibrium towards the formation of the ester product[6].

Reaction Scheme

Caption: Overall reaction for the synthesis of 3-acetoxy-2-butanone.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established methods for the acetylation of alcohols and is designed to be a robust and reproducible procedure[7][8][9].

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| 3-Hydroxy-2-butanone (Acetoin) | ≥97% | Sigma-Aldrich |

| Acetic Anhydride | Reagent Grade, ≥98% | Fisher Scientific[10] |

| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich |

| Diethyl Ether | Anhydrous | VWR |

| 1 M Hydrochloric Acid (HCl) | Laboratory Grade | Fisher Scientific |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | Laboratory Grade | Prepared in-house |

| Brine (Saturated NaCl solution) | Laboratory Grade | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | VWR |

Equipment

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (for purification)

Detailed Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxy-2-butanone (1.0 equivalent) in anhydrous pyridine (5-10 mL per gram of acetoin).

-

Addition of Acetic Anhydride: Cool the solution in an ice bath. Slowly add acetic anhydride (1.5 equivalents) dropwise to the stirred solution.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture in an ice bath and quench the excess acetic anhydride by the slow addition of water.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove acetic acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure 3-acetoxy-2-butanone.

Caption: A flowchart of the experimental workflow.

Characterization of 3-Acetoxy-2-butanone

Thorough characterization of the final product is essential to confirm its identity and purity.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₃ | [3] |

| Molecular Weight | 130.14 g/mol | [10] |

| Appearance | Colorless to slightly yellow liquid | [3] |

| Odor | Pungent, sweet, creamy, buttery | [1] |

| Boiling Point | 56-58 °C at 30 mmHg | ChemicalBook |

| Refractive Index | 1.4135 | [1] |

| Flash Point | 66 °C | [1] |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for 3-acetoxy-2-butanone.

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the methyl protons of the acetyl group, the methyl protons adjacent to the ketone, the methine proton, and the methyl protons of the ester group. |

| ¹³C NMR | Peaks for the two carbonyl carbons (ketone and ester), the methine carbon, and the three methyl carbons. A known spectrum shows peaks in CDCl₃.[11] |

| FTIR (cm⁻¹) | A strong absorption band for the C=O stretching of the ketone (around 1715-1730 cm⁻¹), another strong C=O stretching band for the ester (around 1735-1750 cm⁻¹), and C-O stretching bands. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) from the starting material, acetoin, indicates the completion of the reaction[12]. |

| Mass Spec (m/z) | The molecular ion peak [M]⁺ at approximately 130, and characteristic fragmentation patterns. A mass spectrum is available on SpectraBase[13]. |

Safety Considerations

-

Acetic anhydride is corrosive and a lachrymator. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Pyridine is flammable, toxic, and has an unpleasant odor. It should also be handled in a fume hood with proper PPE.

-

Acetoin is flammable.

-

The reaction should be performed in a well-ventilated area.

Conclusion

The synthesis of 3-acetoxy-2-butanone from acetoin via pyridine-catalyzed acetylation with acetic anhydride is a well-established and efficient method. This guide has provided a detailed protocol, an explanation of the underlying chemical principles, and the necessary analytical data for the successful execution of this synthesis. By following the outlined procedures and safety precautions, researchers can reliably produce high-purity 3-acetoxy-2-butanone for various applications in the flavor and fragrance industry and as an intermediate in organic synthesis.

References

-

O-Acetylation using acetic anhydride in pyridine. (2021). Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). 3-n-Butyl-2,4-pentanedione. Organic Syntheses. Retrieved from [Link]

-

Wiley, R. H., & Borum, O. H. (n.d.). 3-acetamido-2-butanone. Organic Syntheses. Retrieved from [Link]

- A kind of 3-hydroxy-2-butanone synthetic method. (2017). Google Patents.

-

infrared spectrum of 3-hydroxybutanone. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

How can I get acetylation with acetic anhydride and prydine? (2014). ResearchGate. Retrieved from [Link]

-

3-Acetoxy-2-butanone - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

3-Acetoxy-2-butanone - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

Acetoin. (n.d.). NIST WebBook. Retrieved from [Link]

-

What is the best work-up for acetic anhydride/pyradine acetylation? (2019). ResearchGate. Retrieved from [Link]

-

13C NMR spectrum of 3-hydroxybutanone (acetoin). (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Denoon, C. E., Jr. (n.d.). Acetylacetone. Organic Syntheses. Retrieved from [Link]

-

NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. (n.d.). BYJU'S. Retrieved from [Link]

-

Wilds, A. L., Nowak, R. M., & McCaleb, K. E. (n.d.). 1-diethylamino-3-butanone. Organic Syntheses. Retrieved from [Link]

-

Petrova, P., & Petrov, K. (2021). Current Advances in Microbial Production of Acetoin and 2,3-Butanediol by Bacillus spp. Microorganisms, 9(12), 2583. [Link]

-

13.12: Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

3-Hydroxy-3-methyl-2-butanone. (n.d.). NIST WebBook. Retrieved from [Link]

-

C-13 nmr spectrum of butanone. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

infrared spectrum of butanone. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

3,3-dimethyl-2-butanone. (n.d.). NMR Shift DB. Retrieved from [Link]

-

Selective acetylation of toluene to 4-methylacetophenone over zeolite catalysts. (2005). ResearchGate. Retrieved from [Link]

-

Lacey, R. N. (1954). Derivatives of acetoacetic acid. Part III. The pyrolysis of acetoacetates of ethynylcarbinols. Journal of the Chemical Society (Resumed), 827. [Link]

-

Liu, Z., et al. (2021). Advances in biological production of acetoin: a comprehensive overview. Critical Reviews in Biotechnology, 42(4), 570-590. [Link]

-

Kobayashi, K., et al. (2005). Method for the simultaneous assay of diacetyl and acetoin in the presence of alpha-acetolactate. Journal of Bioscience and Bioengineering, 99(5), 502-507. [Link]

Sources

- 1. 3-ACETOXY-2-BUTANONE CAS#: 4906-24-5 [m.chemicalbook.com]

- 2. 3-ACETOXY-2-BUTANONE | 4906-24-5 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CN107188793A - A kind of 3-hydroxy-2-butanone synthetic method - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. byjus.com [byjus.com]

- 7. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 3-Acetoxy-2-butanone, 98% | Fisher Scientific [fishersci.ca]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. infrared spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of acetoin image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of Acetoin Acetate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.[1] This guide provides a comprehensive analysis of the Proton (¹H) NMR spectrum of acetoin acetate (3-acetoxy-2-butanone). Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation to explain the causal relationships between molecular structure and spectral output. We will dissect the chemical shifts, spin-spin coupling, and integration, grounding the analysis in the fundamental principles of NMR. Furthermore, a detailed, field-tested protocol for sample preparation and data acquisition is provided to ensure the generation of high-fidelity, reproducible spectra.

Introduction: The Molecular Structure of this compound

This compound, systematically named 3-acetoxy-2-butanone, is a chiral ketone and ester with relevance in flavor and fragrance chemistry as well as a potential synthon in organic chemistry.[2][3] Its structure features four distinct proton environments, making it an excellent model for illustrating the core principles of ¹H NMR spectroscopy. A thorough understanding of its spectrum is crucial for quality control, reaction monitoring, and structural verification.

The power of ¹H NMR lies in its ability to probe the electronic environment of each proton within a molecule. Three key pieces of information are extracted from the spectrum:

-

Chemical Shift (δ): Indicates the electronic environment of a proton.

-

Integration: Reveals the relative number of protons generating a signal.

-

Spin-Spin Splitting (Multiplicity): Provides information about the number of neighboring protons.

By analyzing these parameters, a complete structural map can be constructed.

Interpreting the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is characterized by four distinct signals, each corresponding to one of the chemically non-equivalent sets of protons in the molecule.

Figure 1: Molecular structure of this compound (3-acetoxy-2-butanone) with proton environments labeled (a-d).

A detailed analysis of each signal is as follows:

-

H_a: Methine Proton (-CH-)

-

Chemical Shift (δ ≈ 5.0 ppm): This single proton is bonded to a carbon that is flanked by two electron-withdrawing groups: an ester oxygen and a carbonyl group. This dual deshielding effect causes its signal to appear significantly downfield.

-

Multiplicity (Quartet, q): The methine proton (H_a) is adjacent to the three equivalent protons of the methyl group (H_d). Following the n+1 rule, where n=3, its signal is split into a quartet (3+1=4 lines). The spacing between these lines is defined by the coupling constant, J_ad.

-

-

H_b: Ketone Methyl Protons (-C(=O)CH₃)

-

Chemical Shift (δ ≈ 2.2 ppm): These three protons are part of a methyl ketone functional group. The adjacent carbonyl group deshields them, shifting their signal downfield compared to a standard alkane methyl group.[4][5]

-

Multiplicity (Singlet, s): These protons have no adjacent protons to couple with, resulting in a single, unsplit peak.

-

-

H_c: Acetate Methyl Protons (-OC(=O)CH₃)

-

Chemical Shift (δ ≈ 2.1 ppm): These three protons belong to the acetate group. They are slightly less deshielded than the ketone methyl protons because they are separated from the carbonyl group by an oxygen atom. Their chemical shift is characteristic of an acetate methyl group.[6][7]

-

Multiplicity (Singlet, s): Like the ketone methyl protons, these protons have no neighbors and therefore appear as a singlet.

-

-

H_d: Chiral Center Methyl Protons (-CH(O)-CH₃)

-

Chemical Shift (δ ≈ 1.4 ppm): These three protons are on a carbon adjacent to the chiral methine center. They are the most upfield (most shielded) protons in the molecule as they are furthest from the strong electron-withdrawing effects of the carbonyl and ester groups.

-

Multiplicity (Doublet, d): These protons are adjacent to the single methine proton (H_a). According to the n+1 rule, where n=1, their signal is split into a doublet (1+1=2 lines). The splitting separation is governed by the same coupling constant, J_ad, that splits the methine proton. This reciprocal relationship is a cornerstone of spectral validation.

-

Quantitative Data Summary

The expected ¹H NMR spectral data for this compound, based on typical values and spectral database information, is summarized below.[8]

| Proton Assignment | Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH(OAc)- | H_a | ~5.0 | Quartet (q) | ~7.0 | 1H |

| -C(=O)CH₃ | H_b | ~2.2 | Singlet (s) | - | 3H |

| -OC(=O)CH₃ | H_c | ~2.1 | Singlet (s) | - | 3H |

| -CH(CH₃)- | H_d | ~1.4 | Doublet (d) | ~7.0 | 3H |

Visualization of Structural Relationships

The following diagram illustrates the molecular structure and the key coupling interaction responsible for the observed splitting patterns.

Caption: Structural correlation and ³J-coupling in this compound.

Experimental Protocol for High-Fidelity ¹H NMR

Acquiring a high-quality spectrum is paramount for accurate analysis. The following protocol outlines the critical steps and the scientific rationale behind them.

Part A: Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. Deuterated chloroform (CDCl₃) is an excellent first choice for moderately polar organic molecules like this compound.[9][10] The use of deuterated solvents is critical to avoid overwhelming the analyte signals with strong solvent proton signals.

-

Analyte Quantity: Weigh approximately 10-20 mg of this compound directly into a clean, dry vial. This concentration is optimal for obtaining a strong signal-to-noise ratio in a reasonable time without causing issues like line broadening from excessive concentration.[11]

-

Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.

-

Homogenization & Filtration: Gently swirl or vortex the vial to ensure the sample is fully dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This step is crucial as suspended solids will disrupt the magnetic field homogeneity, leading to poor spectral resolution.[11]

-

Tube Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identity.

Part B: Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into a spinner turbine, ensuring it is set to the correct depth using the spectrometer's depth gauge. Wipe the tube clean before inserting it into the magnet.

-

Locking: The spectrometer will use the deuterium signal from the solvent to "lock" the magnetic field. This process compensates for any field drift over time, ensuring the stability required for high-resolution experiments.[12]

-

Shimming: This is the most critical step for achieving high resolution. The spectrometer adjusts the currents in a series of "shim" coils to make the main magnetic field (B₀) as homogeneous as possible across the sample volume.[13][14] Automated shimming routines are highly effective, but manual optimization of Z1 and Z2 shims, followed by X and Y shims, can further improve line shape.[15] A good shim is indicated by a sharp, symmetrical peak shape and a maximized lock level.[12]

-

Setting Acquisition Parameters:

-

Pulse Angle: A 30° pulse angle is often a good compromise for routine spectra, allowing for faster pulsing without saturating the signals. For highly quantitative results, a 90° pulse with a longer relaxation delay is required.[16]

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).

-

Number of Scans: For a sample of this concentration, 8 to 16 scans are typically sufficient to achieve an excellent signal-to-noise ratio.

-

Relaxation Delay (d1): Set a delay of 1-2 seconds between scans. This allows the protons to relax back to their equilibrium state, ensuring that the signal intensity is not attenuated in subsequent scans.

-

-

Acquisition: Start the data acquisition. The instrument will pulse the sample and record the resulting Free Induction Decay (FID).

Part C: Data Processing

-

Fourier Transform (FT): The raw FID data (time-domain) is converted into the familiar frequency-domain spectrum using a Fourier Transform.

-

Phase Correction: The transformed spectrum will likely have phase distortions, where peaks appear with incorrect, distorted shapes (a mix of absorption and dispersion).[17] Adjust the zero-order (ph0) and first-order (ph1) phase parameters until all peaks are purely in the positive absorption mode with a flat baseline at the base of each peak.[18][19] Most software has effective automatic phase correction routines, but manual adjustment is often necessary for perfection.[20]

-

Baseline Correction: Apply a baseline correction algorithm to ensure the baseline of the spectrum is flat and at zero intensity.

-

Referencing: Calibrate the chemical shift axis. If using CDCl₃, the residual non-deuterated solvent peak (CHCl₃) can be set to its known chemical shift of 7.26 ppm.[9]

-

Integration: Define the integral regions for each signal. The relative area of each integral directly corresponds to the relative number of protons giving rise to that signal.

Conclusion

The ¹H NMR spectrum of this compound provides a classic and unambiguous illustration of the core principles of structural NMR. The four distinct signals, with their characteristic chemical shifts, integrations, and multiplicities, perfectly align with the known molecular structure. The downfield quartet for the methine proton, the two upfield singlets for the non-equivalent methyl groups, and the upfield doublet for the final methyl group create a unique spectral fingerprint. By following a rigorous experimental protocol, a high-fidelity spectrum can be reliably obtained, allowing for confident structural confirmation and purity assessment, which are essential tasks in research and drug development.

References

-

Stanford University NMR Facility. (n.d.). Phase Correction. Retrieved from [Link]

-

Nanalysis Corp. (2022, March 28). NMR data processing: Phase Correction. NMR Blog. Retrieved from [Link]

-

Weizmann Institute of Science. (n.d.). NMR | Shimming | Chemical Research Support. Retrieved from [Link]

-

Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

-

iNMR. (n.d.). An Introduction to Phase Correction. Retrieved from [Link]

-

Scharlab S.L. (n.d.). Solvents, deuterated for NMR for laboratory. Retrieved from [Link]

-

Manchester NMR Methodology Group. (n.d.). Automated shimming. Retrieved from [Link]

-

PubMed. (1987). A new phase correction method in NMR imaging based on autocorrelation and histogram analysis. Retrieved from [Link]

-

Widener University. (n.d.). NMR Spectroscopy: Phase Angle. Retrieved from [Link]

-

University of Ottawa. (2004, May 11). How to Shim on a Varian. NMR Facility. Retrieved from [Link]

-

NESG Wiki. (2009, December 9). Shimming. Retrieved from [Link]

-

University of Illinois. (n.d.). Shimming an NMR Magnet. Retrieved from [Link]

-

University of Rochester. (2025). How to Get a Good 1H NMR Spectrum. Department of Chemistry. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 3-hydroxybutanone. Retrieved from [Link]

-

ResearchGate. (n.d.). 11: the 1 H NMR spectrum of methyl acetate shows two peaks. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

University of Colorado, Boulder. (2011). Spin-spin splitting and coupling - Coupling in 1H NMR. Organic Chemistry. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Studylib.net. (n.d.). NMR Spectroscopy: Spin-Spin Splitting & Coupling Constants. Retrieved from [Link]...

-

Wiley-VCH GmbH. (n.d.). 3-Acetoxy-2-butanone - Optional[1H NMR] - Spectrum. SpectraBase. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. Retrieved from [Link]

-

University of Lisbon. (n.d.). NMRHANDS-ON PROTOCOLS –ACQUISITION. Retrieved from [Link]

-

OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

-

ChemRxiv. (2024). An Efficient Approach for Obtaining Small and Macro- molecular 1H NMR Spectra Based on Neural Network. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.9 1H NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0002939). Retrieved from [Link]

-

University of São Paulo. (n.d.). Chemical Shifts 1H-NMR. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Acetoxy-3-methyl-2-butanone. PubChem. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

-

UCLA. (n.d.). Spectroscopy Tutorial: Examples - Example 1. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0031290). Retrieved from [Link]

-

Wiley-VCH GmbH. (n.d.). 3-Acetoxy-2-butanone - Optional[13C NMR] - Spectrum. SpectraBase. Retrieved from [Link]

-

Chande, A. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

Wiley-VCH GmbH. (n.d.). 3-Hydroxy-2-butanone - Optional[1H NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

-

Michigan State University. (n.d.). 3-methyl-2-butanone (Proton Equivalence). Retrieved from [Link]

-

Nowick, J. (n.d.). Multiplet Guide and Workbook. Retrieved from [Link]

-

Robinsons Brothers. (n.d.). 3-Acetoxy-2-butanone. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. 3-ACETOXY-2-BUTANONE | 4906-24-5 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectrabase.com [spectrabase.com]

- 9. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 10. benchchem.com [benchchem.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. NMR | Shimming | Chemical Research Support [weizmann.ac.il]

- 13. Shimming - NESG Wiki [nesgwiki.chem.buffalo.edu]

- 14. scs.illinois.edu [scs.illinois.edu]

- 15. Automated shimming | Manchester NMR Methodology Group [nmr.chemistry.manchester.ac.uk]

- 16. books.rsc.org [books.rsc.org]

- 17. NMR Spectroscopy: Phase Angle [chm.davidson.edu]

- 18. NMR data processing: Phase Correction — NMR Blog — Nanalysis [nanalysis.com]

- 19. Stanford University NMR Facility [web.stanford.edu]

- 20. An Introduction to Phase Correction [inmr.net]

An In-Depth Technical Guide to the ¹³C NMR Analysis of 3-Acetoxy-2-butanone

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-acetoxy-2-butanone. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical considerations for acquiring and interpreting the ¹³C NMR data of this α-acetoxy ketone. The structure of this guide is designed to offer a logical flow from fundamental principles to detailed spectral interpretation and practical application.

Introduction: The Significance of 3-Acetoxy-2-butanone and the Role of ¹³C NMR

3-Acetoxy-2-butanone is a bifunctional molecule containing both a ketone and an ester moiety. Its structural analysis is crucial for quality control in synthesis, reaction monitoring, and for the characterization of related compounds in various chemical and pharmaceutical contexts. ¹³C NMR spectroscopy is an indispensable, non-destructive analytical technique that provides direct insight into the carbon framework of a molecule.[1][2] Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift offering a wealth of information about its electronic environment.[3]

This guide will elucidate the ¹³C NMR spectrum of 3-acetoxy-2-butanone by dissecting the influence of its constituent functional groups—the ketone and the acetoxy group—on the chemical shifts of each carbon atom.

Theoretical Principles: Understanding Chemical Shifts in ¹³C NMR

The chemical shift (δ) in ¹³C NMR is a measure of the resonance frequency of a carbon nucleus relative to a standard reference, typically tetramethylsilane (TMS), which is set to 0 ppm.[4][5] The position of a signal is primarily influenced by the shielding and deshielding effects of the surrounding electrons. Electronegative atoms, such as oxygen, withdraw electron density from adjacent carbons, leading to a deshielding effect and a downfield shift (higher ppm values) in the spectrum.[6][7]

Conversely, electron-donating groups increase the electron density around a carbon nucleus, causing a shielding effect and an upfield shift (lower ppm values). The hybridization of the carbon atom also plays a significant role; for instance, sp²-hybridized carbons of carbonyls and alkenes resonate at much lower fields than sp³-hybridized alkyl carbons.[8][9]

Predicted ¹³C NMR Spectrum of 3-Acetoxy-2-butanone

Based on established chemical shift ranges and the analysis of structurally similar compounds, we can predict the approximate chemical shifts for the six unique carbon atoms in 3-acetoxy-2-butanone. The structure and numbering are as follows:

Caption: Workflow for predicting the ¹³C NMR spectrum of 3-acetoxy-2-butanone.

Experimental ¹³C NMR Data and Spectral Assignment

An experimental ¹³C NMR spectrum of 3-acetoxy-2-butanone provides the following chemical shifts. [10]The assignment of these shifts is based on a comparative analysis with the known spectra of 2-butanone [4][11][12]and acetate esters. [13][14]

| Carbon Atom | Functional Group | Predicted δ (ppm) | Experimental δ (ppm) [10] | Rationale for Assignment |

|---|---|---|---|---|

| C2 | Ketone C=O | 205 - 215 | 205.2 | The carbonyl carbon of a ketone is highly deshielded and typically appears in this downfield region. [6][8] |

| C5 | Ester C=O | 165 - 175 | 170.1 | The carbonyl carbon of an ester is also deshielded but resonates upfield from a ketone carbonyl due to the electron-donating resonance effect of the adjacent single-bonded oxygen. [9][15] |

| C3 | α-carbon (to C=O and O-ester) | 70 - 80 | 76.2 | This methine carbon is bonded to two electronegative oxygen atoms (one from the ketone's α-position and one from the ester linkage), causing a significant downfield shift. |

| C1 | Methyl (adjacent to ketone C=O) | 25 - 35 | 27.2 | This methyl carbon is α to the ketone carbonyl, resulting in a downfield shift compared to a standard alkane methyl group. [16] |

| C6 | Methyl (adjacent to ester C=O) | 20 - 30 | 20.6 | The methyl carbon of the acetyl group is slightly deshielded by the adjacent ester carbonyl. |

| C4 | Methyl (adjacent to C3) | 15 - 25 | 16.1 | This methyl group is further from the direct influence of the carbonyl groups and thus resonates at a more upfield position. |

In-Depth Analysis of Spectral Features

-

The Ketone Carbonyl (C2): The signal at 205.2 ppm is characteristic of a ketone carbonyl. [6]For comparison, the carbonyl carbon in 2-butanone appears around 209.3 ppm. [4]The presence of the electronegative acetoxy group at the α-position (C3) slightly shields the ketone carbonyl, causing a slight upfield shift.

-

The Ester Carbonyl (C5): The resonance at 170.1 ppm is typical for an ester carbonyl. [8][9]This is significantly upfield from the ketone due to the resonance contribution of the lone pair of electrons on the adjacent oxygen atom, which increases the electron density at the carbonyl carbon.

-

The α-Carbon (C3): The signal at 76.2 ppm is indicative of a carbon atom bonded to an oxygen atom. The significant downfield shift is due to the additive deshielding effects of being α to the ketone carbonyl and directly attached to the ester oxygen.

-

The Methyl Carbons (C1, C4, C6): The three methyl groups are chemically distinct.

-

C1 (27.2 ppm): Being α to the ketone carbonyl, this carbon is more deshielded than the other methyl groups. In 2-butanone, the corresponding methyl group is at approximately 29.4 ppm. [4] * C6 (20.6 ppm): This is the methyl carbon of the acetate group. Its chemical shift is typical for this environment.

-

C4 (16.1 ppm): This methyl group is β to the ketone carbonyl and attached to the chiral center C3, placing it in a unique electronic environment and causing it to be the most shielded of the three methyl groups.

-

Experimental Protocol for ¹³C NMR Analysis

A robust and reproducible protocol is essential for obtaining high-quality ¹³C NMR data.

Experimental Workflow:

Caption: Standard experimental workflow for ¹³C NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 20-50 mg of 3-acetoxy-2-butanone.

-

Solvent Selection: Dissolve the sample in 0.6-0.8 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common and suitable choice for this compound. The deuterium signal is used by the spectrometer to lock the magnetic field frequency.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference for the chemical shifts (δ = 0.0 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and improve spectral resolution.

-

Set the appropriate acquisition parameters, including pulse width, acquisition time, and relaxation delay.

-

-

Data Acquisition:

-

Acquire the spectrum in a proton-decoupled mode. This collapses the carbon-proton couplings and results in a spectrum where each unique carbon appears as a single line, simplifying interpretation. [17] * Due to the low natural abundance of the ¹³C isotope (~1.1%), a sufficient number of scans must be signal-averaged to obtain a spectrum with an adequate signal-to-noise ratio. [2][18]7. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase correction and baseline correction to ensure accurate peak representation.

-

-

Spectral Analysis:

-

Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

-

Identify and assign the chemical shifts of the signals corresponding to the carbon atoms of 3-acetoxy-2-butanone.

-

Conclusion

The ¹³C NMR spectrum of 3-acetoxy-2-butanone is a clear and informative representation of its molecular structure. The distinct chemical shifts of the six carbon atoms are readily assigned based on the well-understood electronic effects of the ketone and ester functional groups. The downfield signals of the carbonyl carbons and the α-carbon are particularly diagnostic. This guide provides a framework for the confident acquisition, interpretation, and application of ¹³C NMR data for 3-acetoxy-2-butanone and related α-functionalized ketones, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

-

Bax, A., & Grzesiek, S. (1993). Methodological advances in protein NMR. Accounts of Chemical Research, 26(4), 131-138. [Link]

-

Bagno, A., Rastrelli, F., & Saielli, G. (2006). Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. Chemistry, 12(21), 5514-25. [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-butanone butan-2-one. [Link]

-

Chemistry Stack Exchange. (2014). 13C NMR peak location in butanone. [Link]

-

Korchak, S. E., et al. (2016). Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters. PMC - NIH. [Link]

-

Dr. Stan Fowler. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2024, July 30). 13.12: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

-

SpectraBase. (n.d.). 3-Acetoxy-2-butanone. [Link]

-

SpectraBase. (n.d.). 2-Butanone. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. [Link]

-

SpectraBase. (n.d.). Acetic acid ethyl ester. [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. [Link]

-

Chemistry LibreTexts. (2023, February 11). 6.5: Interpreting C-13 NMR Spectra. [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

El-Gendy, B., et al. (2001). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (11), 2139-2146. [Link]

-

SpectraBase. (n.d.). 8-ALPHA-ACETOXY-TANNUNOLIDE-E. [Link]

-

University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. [Link]

-

Oregon State University. (n.d.). 13 C NMR Chemical Shifts. [Link]

-

University of Waterloo. (n.d.). A BIT ABOUT 13C NMR…. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 3-hydroxybutanone (acetoin). [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000019). [Link]

-

SpectraBase. (n.d.). 4-ALPHA-ACETOXY-SANTONINE. [Link]

-

e-PG Pathshala. (n.d.). 13C NMR spectroscopy • Chemical shift. [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 3. treenablythe.weebly.com [treenablythe.weebly.com]

- 4. C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 13C nmr spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of acetoin C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. 2-Butanone(78-93-3) 13C NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. bhu.ac.in [bhu.ac.in]

- 18. compoundchem.com [compoundchem.com]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to the Mass Spectrometry of Acetoin Acetate

Foreword: The Analytical Imperative for this compound

This compound (3-oxobutan-2-yl acetate) is a molecule of significant interest in the food, beverage, and fragrance industries.[1] Its characteristic sweet, creamy, and buttery aroma makes it a key component in many flavor profiles.[1][2] For researchers and quality control professionals, the ability to accurately identify and quantify this compound is paramount. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[3][4] This guide moves beyond a simple recitation of methods; it provides a deep dive into the causal factors governing the mass spectrometric behavior of this compound, empowering the analyst to not only generate data but to fundamentally understand it.

Physicochemical Characteristics: The Foundation of Analysis

A molecule's behavior in a mass spectrometer is a direct consequence of its structure and properties. Understanding these fundamentals is the first step in developing a robust analytical method.

This compound is a bifunctional molecule, possessing both a ketone and a carboxylic ester group.[5] This structure dictates its volatility, polarity, and, most importantly, its fragmentation pathways upon ionization.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₃ | [1][6][7] |

| Molecular Weight | 130.14 g/mol | [1][5][6] |

| IUPAC Name | 3-oxobutan-2-yl acetate | [5] |

| Boiling Point | ~116-118 °C @ 760 mmHg | [2] |

| Appearance | Colorless to pale yellow liquid | [1][6][7] |

| Solubility | Soluble in ethanol | [6][7] |

Ionization & Instrumentation: The GC-MS Approach

Given its volatility and thermal stability, gas chromatography-mass spectrometry (GC-MS) is the ideal platform for the analysis of this compound.[3][8] The gas chromatograph separates the analyte from the sample matrix, while the mass spectrometer serves as a highly specific and sensitive detector.

Choosing the Right Ionization Technique

The choice of ionization method is critical as it determines the nature and extent of fragmentation.

-

Electron Ionization (EI): This is the most common and recommended technique for this compound. A high-energy electron beam (standardized at 70 eV) bombards the molecule, causing the ejection of an electron to form a radical cation known as the molecular ion (M•⁺).[9] This process imparts significant internal energy, leading to extensive and highly reproducible fragmentation. This fragmentation pattern serves as a unique "fingerprint" for the molecule, enabling confident identification through library matching.[3]

-

Chemical Ionization (CI): A "softer" ionization technique, CI uses a reagent gas (like methane or ammonia) to produce ions that then react with the analyte, typically through proton transfer.[9][10][11] This results in a prominent protonated molecule [M+H]⁺ and significantly less fragmentation. While less useful for initial structural identification, CI can be invaluable for confirming the molecular weight when the molecular ion in EI is weak or absent.[11]

The Analytical Workflow

The end-to-end process of analyzing this compound by GC-MS follows a logical sequence, from sample introduction to data interpretation.

The Fragmentation Pathway: Decoding the Mass Spectrum

Under Electron Ionization, the molecular ion of this compound (m/z 130) undergoes predictable bond cleavages driven by the presence of the ketone and ester functional groups. The most favorable fragmentations involve the formation of stable carbocations, particularly resonance-stabilized acylium ions.[9][12]

Key Fragmentation Mechanisms

The structure of this compound allows for several high-probability fragmentation events:

-

Alpha Cleavage: This is the most dominant fragmentation pathway for both ketones and esters.[13][14][15] It involves the cleavage of a carbon-carbon bond adjacent to the carbonyl group.

-

Loss of a Neutral Molecule: The elimination of small, stable neutral molecules (like ketene) is also a common pathway.

The mass spectrum of this compound is dominated by a base peak at m/z 43 .[5] This highly stable acylium ion ([CH₃CO]⁺) can be formed through two distinct alpha cleavage events, explaining its high relative abundance.

Interpreting the Primary Ions

The expected mass spectrum can be summarized by the following key fragments.

| m/z | Proposed Ion Structure | Fragmentation Pathway | Relative Abundance |

| 130 | [C₆H₁₀O₃]•⁺ | Molecular Ion (M•⁺) | Low |

| 87 | [CH₃C(O)CH(CH₃)]⁺ | Alpha cleavage at the ester C-O bond, loss of •COCH₃ | Moderate[5] |

| 43 | [CH₃CO]⁺ | Alpha cleavage at the ketone C-C bond OR the ester C-O bond | High (Base Peak)[5] |

The peak at m/z 87 is highly diagnostic. It represents the loss of an acetyl radical (•COCH₃) from the molecular ion, a classic fragmentation pattern for acetate esters.[5] The base peak at m/z 43 is ubiquitous for compounds containing an acetyl group and, while characteristic, is not unique. Therefore, the combination of the molecular ion at m/z 130 (if visible), the diagnostic ion at m/z 87, and the base peak at m/z 43 provides a confident identification of this compound.

Experimental Protocol: A Self-Validating Method

This protocol outlines a robust GC-MS method for the qualitative and quantitative analysis of this compound.

Objective: To separate, identify, and quantify this compound in a liquid sample.

Materials:

-

Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

-

This compound standard (≥98% purity)

-

Solvent: Ethyl acetate or Ethanol (HPLC Grade)

-

Volumetric flasks, pipettes, and autosampler vials with septa

-

Syringe filters (0.45 µm PTFE)

Methodology:

-

Standard Preparation:

-

Prepare a stock solution of 1000 µg/mL this compound in the chosen solvent.

-

Perform serial dilutions to create a calibration curve (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL). This is crucial for quantitative analysis.

-

Transfer solutions to autosampler vials.

-

-

Sample Preparation:

-

Accurately weigh or pipette the sample into a volumetric flask.

-

Dilute with the solvent to bring the expected concentration of this compound within the calibration range. A starting dilution of 1:100 is often appropriate for flavor concentrates.

-

Vortex the solution for 30 seconds to ensure homogeneity.

-

Filter the diluted sample through a 0.45 µm syringe filter into an autosampler vial.[16]

-

-

GC-MS Instrumentation Parameters:

-

GC System:

-

Injection Port: Split/Splitless, 250 °C, Split ratio 20:1

-

Injection Volume: 1 µL

-

Carrier Gas: Helium, constant flow @ 1.2 mL/min

-

Column: Polar capillary column, e.g., Stabilwax® or DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness). The choice of a polar stationary phase is critical for retaining and separating this moderately polar analyte.[17]

-

Oven Program: 40 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold for 5 min.

-

-

MS System:

-

Ion Source: Electron Ionization (EI)

-

Ion Source Temperature: 230 °C

-

Ionization Energy: 70 eV

-

Mass Range: Scan m/z 35 to 200

-

Solvent Delay: 3 minutes (to protect the filament from the solvent front)

-

-

-

Data Analysis:

-

Identify the this compound peak in the total ion chromatogram (TIC) by comparing its retention time to that of the pure standard.

-

Extract the mass spectrum for the identified peak.

-

Confirm the identity by comparing the fragmentation pattern to a reference library (e.g., NIST/Wiley) and the expected fragments (m/z 130, 87, 43).[3]

-

For quantification, generate a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 87) versus concentration for the prepared standards. Calculate the concentration in the unknown sample using the regression equation from the curve.

-

Conclusion: From Spectrum to Solution

The mass spectrometric analysis of this compound is a clear example of how fundamental chemical principles can be applied to solve real-world analytical challenges. By leveraging the predictable fragmentation behavior of its ketone and ester moieties under electron ionization, GC-MS provides an unambiguous and quantifiable result. The dominance of the m/z 43 acylium ion and the presence of the diagnostic m/z 87 fragment, coupled with chromatographic retention time data, form a self-validating system for its identification. This in-depth understanding allows the researcher or quality control professional to not only perform the analysis but to troubleshoot, adapt, and interpret the results with the authority and confidence of a true expert.

References

-

This compound - Physico-chemical Properties. ChemBK. Available from: [Link]

-

This compound (CID 521246). PubChem, National Center for Biotechnology Information. Available from: [Link]

-

Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. Research and Reviews: Journal of Food and Dairy Technology. Available from: [Link]

-

Analysis Of Flavor Compounds By GC/MS After Liquid-Liquid Extraction From Fruit Juices. ResearchGate. Available from: [Link]

-

Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. MDPI. Available from: [Link]

-

Flavor Analysis. Shimadzu Corporation. Available from: [Link]

-

Mass spectrometry. University of Regensburg. Available from: [Link]

-

Using GC-MS to Analyze the Flavors in Fruit. AZoLifeSciences. Available from: [Link]

-

This compound 2-acetoxy-3-butanone. The Good Scents Company. Available from: [Link]

-

This compound. NIST Chemistry WebBook, SRD 69. Available from: [Link]

-

19.2: Spectroscopy of Ketones and Aldehydes. Chemistry LibreTexts. Available from: [Link]

-

Fragmentation Mechanisms. Michigan State University Department of Chemistry. Available from: [Link]

-

This compound - Gas Chromatography. NIST Chemistry WebBook, SRD 69. Available from: [Link]

-

Introduction to Mass Spectrometry - Fragmentation Mechanisms. Available from: [Link]

-

EI Mass Spectra of various molecules-2. NPTEL-NOC IITM. Available from: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

-

This compound. NIST Chemistry WebBook, SRD 69. Available from: [Link]

-

Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). Chemistry Shorts. Available from: [Link]

-

Mass Spectrometry: Alpha Cleavage of Ketones. chemistNATE. Available from: [Link]

-

Using GCMS to Determine the 2,3-Butanedione, 2,3-Pentanedione, and Acetoin Content in E-liquid. Shimadzu Corporation. Available from: [Link]

-

Chemical Ionization Mass Spectrometry. PubMed Central (PMC), National Institutes of Health. Available from: [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available from: [Link]

Sources

- 1. CAS 4906-24-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound, 4906-24-5 [thegoodscentscompany.com]

- 3. rroij.com [rroij.com]

- 4. Flavor Analysis : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 5. This compound | C6H10O3 | CID 521246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. azolifesciences.com [azolifesciences.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Chemical Ionization Mass Spectrometry: Applications for the In Situ Measurement of Nonvolatile Organics at Ocean Worlds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. shimadzu.com [shimadzu.com]

- 17. This compound [webbook.nist.gov]

Introduction: Unveiling the Vibrational Signature of a Bifunctional Molecule

An In-Depth Technical Guide to the Infrared Spectroscopy of 3-Acetoxy-2-butanone

3-Acetoxy-2-butanone (also known as acetoin acetate), with the chemical formula C₆H₁₀O₃ and CAS number 4906-24-5, is a molecule of interest in fields ranging from flavor and fragrance to organic synthesis.[1][2][3] Its structure is unique in that it contains two distinct carbonyl functionalities within the same aliphatic chain: a ketone and an ester.[2][3] This bifunctional nature makes it an excellent subject for analysis by Infrared (IR) spectroscopy, a powerful technique for identifying functional groups and elucidating molecular structure.

This guide provides a comprehensive exploration of the infrared spectrum of 3-acetoxy-2-butanone. We will move from the theoretical underpinnings of its vibrational modes to the practical aspects of sample analysis and spectral interpretation. The objective is to provide researchers and drug development professionals with a robust framework for utilizing IR spectroscopy to characterize this and similar molecules.

Theoretical Framework: Predicting the Infrared Spectrum

Infrared spectroscopy operates on the principle that molecular bonds vibrate at specific, quantized frequencies.[4] When a molecule is irradiated with infrared light, it will absorb energy at frequencies that match its natural vibrational modes, provided that the vibration causes a change in the molecule's dipole moment.[5] The resulting absorption spectrum is a unique fingerprint of the molecule's functional groups.

For 3-acetoxy-2-butanone, the analysis centers on the contributions from its ketone and ester groups, as well as its aliphatic hydrocarbon backbone.

The Carbonyl Region (C=O Stretching): A Tale of Two Peaks

The most prominent feature in the IR spectrum of 3-acetoxy-2-butanone is the carbonyl (C=O) stretching absorption region, typically found between 1650 and 1850 cm⁻¹. Because this molecule contains both a ketone and an ester, we expect to see two distinct C=O stretching bands.

-

Ketone C=O Stretch: The C=O bond in a saturated aliphatic ketone typically produces a strong, sharp absorption band around 1715 cm⁻¹ .[6][7][8] This frequency is a reliable indicator of a ketone functionality not influenced by conjugation or significant ring strain.[9]

-

Ester C=O Stretch: The ester carbonyl stretch is expected at a higher frequency than the ketone. For saturated aliphatic esters, this strong absorption appears in the 1750-1735 cm⁻¹ region.[10] This frequency shift is a direct result of the electronic environment. The lone pair of electrons on the single-bonded oxygen atom of the ester group (the -OR' group) engages in resonance, but the primary effect is inductive. The high electronegativity of this oxygen atom withdraws electron density from the carbonyl carbon, leading to a shortening and strengthening of the C=O bond. A stronger bond requires more energy to vibrate, hence the higher wavenumber.[10]

The C-O Stretching Region: Confirming the Ester

A key distinguishing feature of esters is the presence of strong absorption bands corresponding to the stretching of the C-O single bonds, which are absent in ketones.[10] For 3-acetoxy-2-butanone, an acetate ester, two coupled C-O stretching vibrations are significant:

-

Asymmetric C-C(=O)-O Stretch: This vibration gives rise to a very strong and often broad band. For acetates of saturated alcohols, this band is characteristically found around 1240 cm⁻¹ .[10] Its intensity is often comparable to or even greater than the C=O stretching band.

-

Symmetric O-C-C Stretch: A second, typically less intense C-O stretch from the other side of the ester oxygen is expected in the 1100-1030 cm⁻¹ region.[10]

The Aliphatic C-H Region

Like any molecule with alkyl groups, 3-acetoxy-2-butanone will exhibit C-H stretching and bending vibrations.

-

C-H Stretching: These absorptions arise from the methyl (CH₃) and methine (CH) groups. They appear as a cluster of peaks just below 3000 cm⁻¹, typically in the 2900-3000 cm⁻¹ range.[11]

-

C-H Bending: Vibrations from the bending of C-H bonds are found in the fingerprint region. Methyl groups typically show an asymmetrical bend near 1450 cm⁻¹ and a symmetrical "umbrella" mode bend near 1375 cm⁻¹.

The molecular structure and key vibrational modes are illustrated below.

Caption: Molecular structure of 3-acetoxy-2-butanone with key IR-active bonds highlighted.

Experimental Protocol: Acquiring the Spectrum

The following protocol outlines a standard procedure for obtaining a high-quality liquid-phase IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

Instrumentation and Materials:

-

FTIR Spectrometer (e.g., equipped with a DTGS detector)

-

Demountable salt plates (e.g., NaCl or KBr)

-

Pipette or glass rod

-

3-Acetoxy-2-butanone, 98% or higher purity[12]

-

Volatile solvent for cleaning (e.g., acetone or isopropanol)

-

Kimwipes or other lint-free tissues

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the spectrometer is powered on and has been allowed to stabilize. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Background Collection (Self-Validation Step):

-

Clean the salt plates thoroughly with the cleaning solvent and dry completely.

-

Assemble the clean, empty salt plate cell and place it in the sample holder.

-

Collect a background spectrum. This is a critical step as it measures the instrument's response and the atmospheric conditions, which will be mathematically subtracted from the sample spectrum to provide a clean baseline.

-

-

Sample Preparation (Neat Liquid Film):

-

Disassemble the salt plates.

-

Place a single, small drop of 3-acetoxy-2-butanone onto the center of one plate.

-

Carefully place the second plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles. The ideal film thickness will result in the most intense peaks having a transmittance of 1-10%.

-

-

Sample Spectrum Collection:

-

Immediately place the loaded sample cell into the spectrometer's sample holder.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected as an interferogram.

-

-

Data Processing:

-

The instrument's software will perform a Fourier transform on the interferogram to generate the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

-

The previously collected background is automatically subtracted.

-

-

Cleaning: Thoroughly clean the salt plates with solvent immediately after use to prevent damage. Store them in a desiccator.

Data Presentation and Interpretation

A representative IR spectrum of 3-acetoxy-2-butanone would exhibit the absorption bands summarized in the table below. The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of bending and skeletal vibrations that are unique to the molecule as a whole, serving as a final confirmation of its identity.[8][11]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~2985 | Medium | C-H Asymmetric Stretch | Alkyl (CH₃, CH) |

| ~2940 | Medium | C-H Symmetric Stretch | Alkyl (CH₃, CH) |

| ~1740 | Very Strong | C=O Stretch | Ester |

| ~1715 | Strong | C=O Stretch | Ketone |

| ~1450 | Medium | C-H Asymmetric Bend | Alkyl (CH₃) |

| ~1370 | Strong | C-H Symmetric Bend (Umbrella) | Alkyl (CH₃) |

| ~1240 | Very Strong | C-C(=O)-O Asymmetric Stretch | Ester (Acetate) |

| ~1045 | Strong | O-C-C Symmetric Stretch | Ester |

Interpretation Insights:

-

Confirmation of Dual Functionality: The presence of two distinct, strong peaks in the carbonyl region (1700-1750 cm⁻¹) is the most compelling evidence for the presence of both the ketone and ester groups.

-

Identification of Ester Type: The exceptionally strong band around 1240 cm⁻¹ is highly characteristic of an acetate ester, confirming the "acetoxy" portion of the molecule's name.[10]

-

Absence of Other Groups: The absence of a broad absorption band in the 3200-3600 cm⁻¹ region confirms the lack of hydroxyl (-OH) groups, distinguishing it from its precursor, acetoin (3-hydroxy-2-butanone).[11][13] Similarly, the absence of peaks around 1650 cm⁻¹ (C=C) or ~3300 cm⁻¹ (≡C-H) confirms it is a saturated aliphatic compound.

Conclusion

The infrared spectrum of 3-acetoxy-2-butanone is a textbook example of how this technique can be used to identify multiple functional groups within a single molecule. The clear separation of the ketone and ester carbonyl stretching frequencies, combined with the powerful C-O stretching vibrations of the acetate group, provides an unambiguous structural fingerprint. By following a robust experimental protocol and applying a foundational understanding of vibrational spectroscopy, researchers can confidently characterize this molecule and use its spectral data for quality control, reaction monitoring, and structural verification.

References

-

University of Colorado Boulder. (n.d.). Carbonyl compounds - IR - spectroscopy. Retrieved from [Link]

-

Pavia, D. L., Lampman, G. M., & Kriz, G. S. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Acetoxy-3-methyl-2-butanone. PubChem. Retrieved from [Link]

-

Brown, W. P. (n.d.). Infrared spectrum of 3-hydroxybutanone. Doc Brown's Chemistry. Retrieved from [Link]

-

Scribd. (n.d.). Infrared Spectroscopy of Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.4: Infrared spectroscopy. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Infrared Spectroscopy Lecture Notes. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetoin. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Butanone, 4-(acetyloxy)-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Acetoxy-2-butanone. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Hydroxy-2-butanone. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 21.4 Spectroscopic Properties of Aldehydes and Ketones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Hydroxy-2-butanone [Vapor Phase IR]. Retrieved from [Link]

-

Reddit. (2025). How can I tell the difference between the IR's of 2-butanone and acetone?. r/chemhelp. Retrieved from [Link]

-

Brown, W. P. (2025). Infrared spectrum of butanone. Doc Brown's Chemistry. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 3-ACETOXY-2-BUTANONE | 4906-24-5 [chemicalbook.com]

- 3. This compound | C6H10O3 | CID 521246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scribd.com [scribd.com]

- 6. chem.pg.edu.pl [chem.pg.edu.pl]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. infrared spectrum of butanone prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2-butanone butan-2-one image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. www1.udel.edu [www1.udel.edu]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. infrared spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of acetoin image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. 3-Acetoxy-2-butanone, 98% | Fisher Scientific [fishersci.ca]

- 13. Acetoin [webbook.nist.gov]

A Technical Guide to the Natural Occurrence and Analysis of Acetoin Acetate in Foods

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Acetoin acetate (3-acetoxy-2-butanone) is a significant volatile organic compound that contributes to the characteristic aroma and flavor profiles of numerous food products. While its precursor, acetoin, is widely studied, this compound's specific role and natural distribution are of increasing interest in food science and flavor chemistry. This technical guide provides an in-depth exploration of the natural occurrence of this compound in various foods, elucidates its biochemical formation pathways, and presents a detailed, field-proven analytical methodology for its quantification. The content herein is structured to provide both foundational knowledge and practical, actionable protocols for professionals in research and development.

Introduction: The Sensory Significance of this compound

This compound, also known as acetyl methyl carbinyl acetate (CAS 4906-24-5), is an ester characterized by its sweet, fruity, creamy, and buttery aroma.[1][2] Its organoleptic properties make it a valuable contributor to the complex flavor profiles of many fermented and non-fermented food products. The compound imparts notes described as fruity, pineapple, apple, and banana with a ketonic nuance.[1][2] While acetoin itself provides a well-known buttery and creamy flavor, its acetylation to this compound modifies and enhances this profile, adding fruity and estery dimensions. This makes its presence, even at trace levels, highly impactful on the consumer's sensory experience.

Acetoin and its derivatives are found widely in nature and are frequently detected in the component analysis of various foods using gas chromatography-mass spectrometry.[3] Understanding the natural origins and formation mechanisms of this compound is crucial for flavor chemists aiming to replicate or enhance natural food flavors and for quality control in food production.

Natural Occurrence and Concentration in Food Matrices

This compound is naturally present in a variety of foods, primarily as a result of fermentation or ripening processes. Its formation is intrinsically linked to the presence of its precursor, acetoin, which is a common metabolite of many microorganisms.[3][4]

Key food categories where this compound has been identified include:

-

Fermented Beverages: Notably in wine and certain specialty beers like lambic, where microbial activity from yeasts and bacteria leads to its formation.[2][5] Acetic acid bacteria (AAB) are significant contributors to acetoin production in these beverages.[5][6]

-

Dairy Products: While acetoin is a hallmark of dairy flavors in products like yogurt, butter, and cheese, this compound can also be present, contributing to the overall aroma complexity.[7]

-

Fruits: The compound has been detected in fruits such as pineapple, arctic bramble, and pawpaw.[2]

-

Other Fermented Products: Cocoa fermentation is another process where acetoin and its derivatives are generated by microbial action, contributing to the final flavor of chocolate.[6]

The concentration of this compound can vary significantly based on the food matrix, the specific microorganisms involved, fermentation conditions, and storage time.

Table 1: Reported Natural Occurrence of this compound in Various Foods

| Food Category | Specific Food Product | Reported Presence | Source(s) |

| Fermented Beverages | Red Wine | Present | [2] |

| Lambic Beer | Precursor (Acetoin) is abundant | [5][6] | |

| Fruits | Pineapple | Present | [2] |

| Arctic Bramble | Present | [2] | |